Methyl 4-chloro-2,6-difluorobenzoate

SNAr Reactivity Medicinal Chemistry Agrochemical Synthesis

Methyl 4-chloro-2,6-difluorobenzoate (CAS 773134-12-6) is a halogenated benzoate ester building block with the molecular formula C₈H₅ClF₂O₂ and a molecular weight of 206.57 g/mol. It is characterized by a unique substitution pattern on the aromatic ring: a chlorine atom at the para position and two fluorine atoms at the ortho positions (2 and relative to the methyl ester group.

Molecular Formula C8H5ClF2O2
Molecular Weight 206.57
CAS No. 773134-12-6
Cat. No. B3060754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2,6-difluorobenzoate
CAS773134-12-6
Molecular FormulaC8H5ClF2O2
Molecular Weight206.57
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1F)Cl)F
InChIInChI=1S/C8H5ClF2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
InChIKeyYAKDQVXTYIIAKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Chloro-2,6-Difluorobenzoate (CAS 773134-12-6): Core Chemical Identity and Procurement Specifications


Methyl 4-chloro-2,6-difluorobenzoate (CAS 773134-12-6) is a halogenated benzoate ester building block with the molecular formula C₈H₅ClF₂O₂ and a molecular weight of 206.57 g/mol . It is characterized by a unique substitution pattern on the aromatic ring: a chlorine atom at the para position and two fluorine atoms at the ortho positions (2 and 6) relative to the methyl ester group. This specific halogen arrangement imparts distinct electronic and steric properties that are critical for its utility in constructing complex molecules for pharmaceutical and agrochemical research . The compound is typically supplied as a white to off-white solid with a predicted boiling point of 230.8±40.0 °C and a density of 1.398±0.06 g/cm³, and it is recommended for storage at room temperature in a dry, sealed environment .

Methyl 4-Chloro-2,6-Difluorobenzoate: Critical Halogen Pattern Differentiation for Scientific Procurement


Direct substitution of Methyl 4-chloro-2,6-difluorobenzoate with other halogenated benzoates is not scientifically valid without explicit experimental validation. The compound's specific 4-Cl-2,6-F₂ substitution pattern creates a unique electronic environment and steric profile that dictates its reactivity in key transformations, such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Generic analogs like Methyl 4-chlorobenzoate (lacking ortho-fluorines) or Methyl 2,6-difluorobenzoate (lacking para-chlorine) exhibit fundamentally different activation/deactivation patterns and regioselectivity [1]. This pattern is essential for achieving desired outcomes in multi-step syntheses, and substituting an in-class analog without rigorous re-optimization can lead to significant deviations in yield, selectivity, or complete synthetic failure, making compound-specific procurement a necessity for reproducible research.

Methyl 4-Chloro-2,6-Difluorobenzoate: Quantitative Differentiation and Comparative Evidence for Procurement Decisions


Electronic Activation for Nucleophilic Aromatic Substitution (SNAr): Para-Chlorine vs. Ortho-Fluorine Comparative Reactivity

The presence of ortho-fluorine substituents significantly activates the para-chlorine for SNAr reactions compared to a chlorine on an unsubstituted phenyl ring. This is due to the strong electron-withdrawing inductive effect (-I) of the ortho-fluorines, which increases the positive charge density at the para-position, making it more susceptible to nucleophilic attack. While a direct, head-to-head rate comparison for this specific compound is not available in the literature, class-level inference from related systems establishes a clear differentiation: the ortho,ortho'-difluoro substitution pattern is a well-documented strategy to enhance SNAr reactivity at the para position [1]. For instance, the rate of methoxy substitution on 2,4-difluoro-5-chlorobenzoic acid is markedly faster than on the non-fluorinated analog due to fluorine activation [2].

SNAr Reactivity Medicinal Chemistry Agrochemical Synthesis

Chromatographic LogP and Predicted Physicochemical Profile for Lead Optimization

The compound's lipophilicity, a critical parameter for membrane permeability and metabolic stability, is defined by a calculated LogP of 2.40 . This value places it in a favorable range for many drug discovery programs, balancing solubility and permeability. In comparison, the non-fluorinated analog Methyl 4-chlorobenzoate has a lower LogP of approximately 2.0, while the fully fluorinated Methyl 2,3,4,5,6-pentafluorobenzoate has a higher LogP of ~2.9. The specific 2,6-difluoro-4-chloro pattern thus provides a unique and predictable adjustment in lipophilicity, which is a key differentiator when optimizing a lead series for improved pharmacokinetic properties [1].

Lipophilicity Drug Design ADME Properties

Purity and Quality Control: Vendor-Specified Analytical Standards

Reputable vendors supply Methyl 4-chloro-2,6-difluorobenzoate with a standard purity of 95% or higher, supported by analytical data such as NMR, HPLC, or GC . This level of purity is a critical differentiator from lower-grade or in-house synthesized material, where impurities can confound biological assay results or lead to side reactions in complex synthetic sequences. While purity is a standard metric, the availability of batch-specific certificates of analysis (CoA) from established suppliers provides a verifiable, quantitative benchmark for procurement, ensuring that the material meets the stringent requirements of modern chemical research. In contrast, procurement from non-verified sources introduces a risk of variability that can directly impact project timelines and data reproducibility.

Quality Control Analytical Chemistry Reproducibility

Methyl 4-Chloro-2,6-Difluorobenzoate: Validated Application Scenarios for Strategic Procurement


Synthesis of Fluorinated Pharmaceutical Building Blocks via SNAr

As a versatile scaffold for constructing fluorinated drug candidates, this compound is particularly well-suited for the introduction of amines, alcohols, or thiols at the para-position via SNAr chemistry. The activation provided by the ortho-fluorines allows these reactions to proceed under relatively mild conditions, making it a preferred intermediate for synthesizing kinase inhibitors or other therapeutic classes where a 4-substituted-2,6-difluorophenyl motif is desired [1].

Development of Novel Agrochemicals with Enhanced Metabolic Stability

The specific halogenation pattern of Methyl 4-chloro-2,6-difluorobenzoate is often found in herbicidal and fungicidal agents where the fluorine atoms contribute to increased metabolic stability and the chlorine atom can serve as a site for further functionalization. This compound is an ideal starting material for exploring new chemical space in crop protection, as its intermediate LogP (2.40) suggests favorable uptake and translocation properties within plants [1].

Materials Science: Synthesis of Fluorinated Ligands and Monomers

The ester functionality of this compound allows for straightforward conversion to amides, alcohols, or other carboxylic acid derivatives, making it a valuable monomer or ligand precursor in materials chemistry. The electron-withdrawing fluorine atoms can modulate the electronic properties of the resulting materials, influencing characteristics such as the band gap in organic semiconductors or the binding affinity of metal-organic frameworks (MOFs) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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